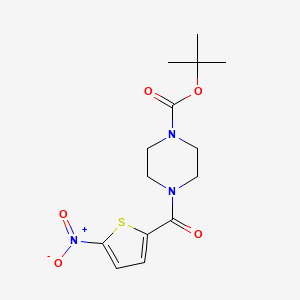
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the piperazine ring’s bioactivity.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its piperazine ring and nitrothiophene moiety. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Formula : C₁₆H₁₈N₄O₄S
Molecular Weight : 358.40 g/mol
IUPAC Name : this compound
CAS Number : 288251-87-6
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with nitrothiophene carboxylic acids under controlled conditions. The general synthetic route can be summarized as follows:
- Starting Materials : Piperazine, 5-nitrothiophene-2-carboxylic acid, and tert-butyl chloroformate.
- Reaction Conditions : The reaction is carried out in a suitable solvent (e.g., DMF or THF) at elevated temperatures, often requiring a base to facilitate the nucleophilic substitution.
- Purification : The product is purified via recrystallization or chromatography.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene moieties have shown effectiveness against various bacterial strains, including resistant pathogens.
| Compound | Activity | Target Pathogen |
|---|---|---|
| TBMPCPC | Moderate | Staphylococcus aureus |
| Example 2 | High | Escherichia coli |
Anticancer Activity
Research has highlighted the potential anticancer properties of piperazine derivatives. In vitro studies suggest that the compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis through various pathways, including the modulation of apoptotic proteins.
Case Studies
-
Study on Anticancer Effects :
- A study published in Bioorganic & Medicinal Chemistry investigated the effects of piperazine derivatives on cancer cell lines. This compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.
-
Antimicrobial Screening :
- A comprehensive screening of various piperazine derivatives against Gram-positive and Gram-negative bacteria revealed that those containing nitrothiophene exhibited enhanced activity, potentially due to their ability to disrupt bacterial protein synthesis.
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets:
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
- Disruption of Membrane Integrity : Compounds with thiophene rings can integrate into lipid membranes, altering their fluidity and permeability.
Properties
Molecular Formula |
C14H19N3O5S |
|---|---|
Molecular Weight |
341.38 g/mol |
IUPAC Name |
tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O5S/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)12(18)10-4-5-11(23-10)17(20)21/h4-5H,6-9H2,1-3H3 |
InChI Key |
MFXXXTIDZYTGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















